4,6-Difluoro-2-methyl-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structure featuring two fluorine atoms at the 4 and 6 positions and a methyl group at the 2 position. Indoles are a class of heterocyclic compounds known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and material sciences. This compound is notable for its potential as a scaffold in drug discovery, particularly in developing anti-tubercular agents and other therapeutic applications.
4,6-Difluoro-2-methyl-1H-indole is classified as an indole derivative. Indoles are categorized based on their structural properties and functional groups, making them versatile in chemical reactivity and biological interactions.
The synthesis of 4,6-difluoro-2-methyl-1H-indole typically employs methods such as:
A representative synthesis might include:
The molecular formula of 4,6-difluoro-2-methyl-1H-indole is C_9H_7F_2N. Its structure features:
4,6-Difluoro-2-methyl-1H-indole participates in several chemical reactions:
The reaction conditions (temperature, solvent choice, and catalyst type) significantly affect yield and product distribution. For instance, varying temperatures during condensation can lead to different regioisomers.
The mechanism of action for compounds like 4,6-difluoro-2-methyl-1H-indole often involves:
Studies have shown that derivatives of indole exhibit significant biological activity against various pathogens, including Mycobacterium tuberculosis, highlighting their potential as therapeutic agents .
Relevant data on solubility and stability can be derived from standard laboratory tests conducted during synthesis or characterization phases .
4,6-Difluoro-2-methyl-1H-indole serves multiple roles in scientific research:
The indole nucleus, a bicyclic aromatic structure comprising a benzene ring fused to a pyrrole ring, stands as one of medicinal chemistry's most privileged scaffolds. This prominence stems from its remarkable versatility in molecular interactions and its widespread presence in biologically active compounds. Indole derivatives demonstrate an exceptional capacity to bind with high affinity to diverse biological targets, enabling their application across numerous therapeutic domains including oncology, infectious diseases, neurology, and metabolic disorders [4]. The structural similarity between indole and endogenous purine nucleotides facilitates effective interactions with biological macromolecules, positioning indole derivatives as valuable tools for modulating pathological pathways [5].
Naturally occurring indole alkaloids such as the vinca alkaloids (vincristine, vinblastine) exemplify the scaffold's therapeutic potential, particularly as anticancer agents. Synthetic indole derivatives continue to expand the scaffold's pharmacological reach, with numerous examples achieving clinical success. These include anti-inflammatory agents like indomethacin, antipsychotics such as reserpine, and antihypertensives including pindolol [4]. The indole nucleus serves as a structural foundation for approximately 20% of all commercial pharmaceuticals, reflecting its central role in modern drug discovery. This broad utility originates from the indole scaffold's capacity for diverse chemical modifications, enabling medicinal chemists to fine-tune physicochemical properties and biological activities while maintaining favorable metabolic stability profiles [4] [7].
Table 1: Structural Analogs of 4,6-Difluoro-2-methyl-1H-indole with Research Significance
Compound Name | Molecular Formula | CAS Number | Structural Features | Research Context |
---|---|---|---|---|
4,6-Difluoro-2-methyl-1H-indole | C9H7F2N | 40311-13-5* | Difluoro substitution, C2-methyl | Core structure of interest |
Methyl 4,6-difluoro-1H-indole-2-carboxylate | C10H7F2NO2 | Not specified | Difluoro, C2-ester functionalization | Synthetic intermediate |
Methyl 4,6-difluoro-1H-indole-3-carboxylate | C10H7F2NO2 | 1360953-08-7 | Difluoro, C3-ester functionalization | Building block for drug synthesis |
2-(4,6-Difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine | C11H12F2N2 | 1360955-36-7 | Difluoro, C2-methyl, C3-aminoethyl chain | Potential bioactive derivative |
6-Fluoro-2-methyl-1H-indole | C9H8FN | 40311-13-5 | Monofluoro, C2-methyl | Structural analog |
4,6-Difluoro-5-methoxy-1H-indole | C9H7F2NO | 467452-32-0 | Difluoro, C5-methoxy substitution | Novel substituted derivative |
*Note: CAS 40311-13-5 refers specifically to 6-fluoro-2-methyl-1H-indole as confirmed in [9], while 4,6-difluoro-2-methyl-1H-indole remains less documented with potential CAS confusion in sources
The strategic incorporation of fluorine atoms into organic molecules represents a cornerstone approach in contemporary medicinal chemistry, with fluorinated indole derivatives demonstrating particularly enhanced pharmacological profiles. Fluorination profoundly influences molecular properties critical to drug efficacy, including lipophilicity, metabolic stability, bioavailability, and binding affinity. The introduction of fluorine atoms, especially in the difluoro configuration as seen in 4,6-difluoro-2-methyl-1H-indole, significantly alters electron distribution within the indole scaffold, enhancing dipole moments and strengthening interactions with target binding sites through both electronic and steric effects [8]. The 4,6-difluoro substitution pattern specifically creates a unique electronic environment that can enhance π-stacking interactions and hydrogen bonding capabilities while maintaining the planar geometry essential for receptor binding.
The geminal difluoromethylene group serves as a particularly valuable isostere for oxygen-containing functional groups and other polar moieties, enabling optimization of pharmacokinetic properties without compromising target engagement [8]. In the case of 4,6-difluoro-2-methyl-1H-indole, the methyl group at the 2-position complements the fluorination strategy by providing steric stabilization and modulating electron density, potentially contributing to enhanced membrane permeability. This specific substitution pattern—difluoro substitution combined with a methyl group—creates a balanced molecular framework that combines the electronic effects of fluorine with the hydrophobic character of the methyl group, resulting in compounds with optimized logP values and improved blood-brain barrier penetration potential where required [5] [8].
Table 2: Impact of Fluorination on Key Pharmaceutical Properties of Indole Derivatives
Property | Effect of Fluorine Substitution | Significance for 4,6-Difluoro-2-methyl-1H-indole |
---|---|---|
Lipophilicity | Increased logP values enhancing membrane permeability | Improved cellular uptake for intracellular targets |
Metabolic Stability | Blocking of oxidative metabolism at fluorinated positions | Extended half-life potential, particularly for hepatic clearance pathways |
Acidity/Basicity | Modulation of pKa values through electron-withdrawing effects | Enhanced hydrogen-bonding capability with target proteins |
Binding Affinity | Enhanced dipole moments and electrostatic interactions with target sites | Potential for stronger target engagement and improved potency |
Conformational Effects | Steric bulk similar to oxygen with different electronic properties | Fine-tuning of binding pocket interactions without steric hindrance |
Bioisosteric Potential | CF₂ group serving as carbonyl or oxygen isostere | Enables scaffold hopping while maintaining pharmacological activity |
The development of indole derivatives as therapeutic agents spans several decades, with notable acceleration in the past twenty years as resistance to conventional treatments has intensified. Tuberculosis research has particularly benefited from indole chemistry, with several indole-based compounds reaching advanced clinical development stages. The DprE1 inhibitor 1,4-azaindole exemplifies this progress, demonstrating potent activity against Mycobacterium tuberculosis and advancing through clinical trials as a novel mechanism anti-tubercular agent. Similarly, the indazole sulfonamide DG167 has shown exceptional promise in preclinical development, exhibiting potent anti-tubercular activity at low micromolar concentrations (MIC 0.39 μM) [2]. These advancements highlight the scaffold's capacity to address drug-resistant strains through novel mechanisms of action, including inhibition of mycobacterial membrane protein large 3 (MmpL3) and decaprenylphosphoryl-β-D-ribose2′-epimerase (DprE1)—targets not addressed by conventional anti-tubercular drugs [2].
In oncology, the historical significance of natural indole alkaloids like vincristine and vinblastine established the scaffold's antitumor potential. Contemporary research continues to build upon this foundation, with novel fluorinated indole derivatives demonstrating enhanced therapeutic profiles. The emergence of compounds like JAB-3068—a difluoro-substituted indole derivative acting as a SHP2 inhibitor—illustrates the ongoing innovation in this space. JAB-3068 has progressed to phase II clinical trials for esophageal cancer and received FDA orphan drug designation, validating the strategic incorporation of fluorine atoms to enhance anticancer activity [8]. The structural evolution from simple indoles to specifically fluorinated derivatives like 4,6-difluoro-2-methyl-1H-indole represents a focused effort to improve target specificity while overcoming the pharmacokinetic limitations of earlier agents.
Table 3: Historical Development Milestones of Indole-Based Therapeutic Agents
Era | Key Indole Derivatives | Therapeutic Application | Development Status |
---|---|---|---|
1940-1960s | Reserpine, Vinca alkaloids | Hypertension, Cancer | Marketed |
1970-1990s | Indomethacin, Tadalafil | Inflammation, Erectile dysfunction | Marketed |
2000-2010s | 1,4-Azaindole (DprE1 inhibitor) | Tuberculosis | Clinical trials |
2010-2020s | DG167 (indazole sulfonamide) | Tuberculosis | Preclinical development |
2015-Present | JAB-3068 (difluoro-substituted indole derivative) | Solid tumors (Esophageal cancer) | Phase II clinical trials, Orphan drug designation |
Emerging | 4,6-Difluoro-2-methyl-1H-indole derivatives | Tuberculosis, Oncology (based on structural analogy) | Early-stage research |
The structural features of 4,6-difluoro-2-methyl-1H-indole align with pharmacophore requirements for both antitubercular and antitumor activities observed in advanced indole derivatives. Its difluoro substitution pattern resembles that of compounds under investigation for their ability to inhibit mycobacterial membrane function, while the 2-methyl group provides steric stabilization similar to that observed in clinically evaluated kinase inhibitors [2] [8]. This positions 4,6-difluoro-2-methyl-1H-indole as a promising scaffold for developing novel agents addressing two critical therapeutic areas with significant unmet medical needs—drug-resistant tuberculosis and refractory malignancies. The ongoing exploration of structure-activity relationships within this specific chemical space continues to reveal new opportunities for rational drug design centered on fluorinated indole cores [4] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7